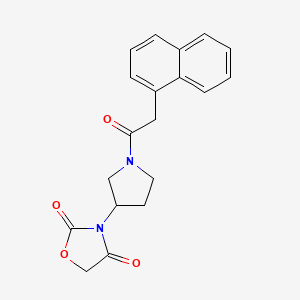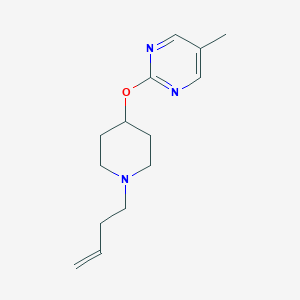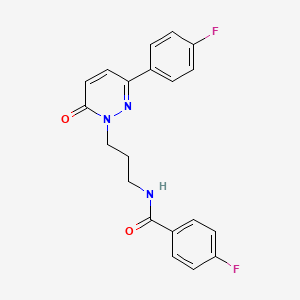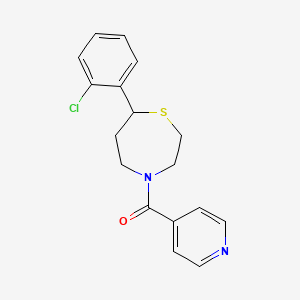
3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . It has a molecular formula of C19H18N2O4 and a molecular weight of 338.363. The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene moiety, an acetyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be pivotal in developing new drugs with selective biological targets.
Stereoselective Synthesis
Due to the stereogenicity of carbons in the pyrrolidine ring, this compound can be used to study different stereoisomers and their biological profiles. The spatial orientation of substituents can lead to varied binding modes to enantioselective proteins, which is crucial for the design of drug candidates with specific biological actions .
Pharmacokinetic Profile Modification
Researchers aim to modify the pharmacokinetic profiles of drugs to improve their efficacy and reduce side effects. Derivatives of pyrrolidine, such as the one , can be synthesized to optimize the structure of previously reported compounds, potentially leading to selective androgen receptor modulators (SARMs) .
Structural Diversity in Heterocyclic Chemistry
The compound’s heterocyclic structure, featuring both a pyrrolidine and an oxazolidine ring, allows for a greater chance of generating structural diversity. This diversity is essential for the development of clinically active drugs, as it enables the modification of physicochemical parameters to achieve optimal ADME/Tox results .
Enantioselective Protein Binding
The different stereoisomers of this compound, due to the pyrrolidine ring’s stereogenicity, can be explored for their unique binding modes to enantioselective proteins. This application is significant in understanding how the orientation of substituents affects the biological profile of drug candidates .
Synthetic Strategies Exploration
The compound can be used to explore synthetic strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. Such studies can guide medicinal chemists in designing new compounds with varied biological profiles .
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, appropriate safety measures should be taken when handling it.
将来の方向性
The future directions for research on this compound could involve further exploration of the biological activity of different stereoisomers and the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity could also be investigated .
特性
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(10-14-6-3-5-13-4-1-2-7-16(13)14)20-9-8-15(11-20)21-18(23)12-25-19(21)24/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQXZXWILFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)


![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)